![molecular formula C12H22O3 B026240 Ethyl 3-oxo-2-propylheptanoate CAS No. 96610-56-9](/img/structure/B26240.png)
Ethyl 3-oxo-2-propylheptanoate
Overview
Description
Ethyl 3-oxo-2-propylheptanoate is a chemical compound with the molecular formula C12H22O3 . It has a molecular weight of 214.30100 .
Synthesis Analysis
The synthesis of Ethyl 3-oxo-2-propylheptanoate involves the use of Ethyl valerate and Sodium ethoxide . The literature suggests that the reaction yield is approximately 62% . More detailed synthesis procedures can be found in the references .Molecular Structure Analysis
The molecular structure of Ethyl 3-oxo-2-propylheptanoate consists of 12 carbon atoms, 22 hydrogen atoms, and 3 oxygen atoms . The exact mass is 214.15700 .Physical And Chemical Properties Analysis
Ethyl 3-oxo-2-propylheptanoate has a density of 0.942g/cm3 . It has a boiling point of 253.765ºC at 760 mmHg . The flash point is 101.732ºC . The LogP value is 2.72510, indicating its lipophilicity .Scientific Research Applications
Microreactor Studies
Ethyl 3-oxo-2-propylheptanoate can be used in microreactor studies . Microreactors intensify chemical processes due to improved flow regimes, mass, and heat transfer . The effect of the volume flow rate on reactor performance in different reactors was investigated using this compound .
Flavor Industry
Ethyl 3-oxo-2-propylheptanoate is well known for its value as a flavor chemical in the food industry . It is naturally present in many fermented foods and with a rapid increase in demand .
Future Directions
properties
IUPAC Name |
ethyl 3-oxo-2-propylheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-4-7-9-11(13)10(8-5-2)12(14)15-6-3/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPHRBMRCNWSGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C(CCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00540330 | |
Record name | Ethyl 3-oxo-2-propylheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00540330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxo-2-propylheptanoate | |
CAS RN |
96610-56-9 | |
Record name | Ethyl 3-oxo-2-propylheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00540330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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